2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride is a chemical compound characterized by its complex structure, which includes a benzodiazepine framework fused with a thieno group. Its molecular formula is C₁₂H₁₂ClN₃S, and it has a molecular weight of approximately 265.77 g/mol. The compound appears as a white to off-white crystalline powder, with a melting point ranging from 283°C to 285°C and a boiling point of 459.8°C at 760 mmHg . This compound is recognized for its potential pharmaceutical applications, particularly in the field of neuropharmacology.
2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride itself does not have a known mechanism of action. Its significance lies in its role as a precursor to olanzapine, which acts by antagonizing various neurotransmitter receptors in the brain, including dopamine and serotonin receptors [].
The chemical reactivity of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride can be explored through various synthetic pathways. It may undergo typical reactions associated with amines and diazepines, including:
These reactions enable the modification of the compound for the development of derivatives with enhanced biological activity or altered pharmacokinetic properties.
Preliminary studies suggest that 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride exhibits significant biological activity. It has been investigated for its potential effects on the central nervous system, particularly as an anxiolytic and antipsychotic agent. Its structure suggests possible interactions with neurotransmitter receptors such as serotonin and dopamine, contributing to its pharmacological profile .
The synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods ensure the efficient production of the compound while allowing for variations that may lead to novel derivatives.
Due to its potential pharmacological properties, 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride may find applications in:
Its unique structure allows researchers to explore various therapeutic avenues.
Interaction studies involving 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride have focused on its binding affinity to various receptors. Initial findings indicate that it may interact with:
Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic use.
Several compounds share structural similarities with 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
Olanzapine | Benzodiazepine derivative | Known antipsychotic used in schizophrenia treatment |
Clozapine | Dibenzodiazepine derivative | Effective in treatment-resistant schizophrenia |
Quetiapine | Dibenzothiazepine derivative | Used for bipolar disorder and schizophrenia |
The uniqueness of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride lies in its specific thieno-substituted structure, which may confer distinct pharmacological properties compared to these other compounds.
2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine hydrochloride is identified by CAS number 138564-60-0 and possesses a molecular formula of C₁₂H₁₂ClN₃S. This compound is known by several synonyms in scientific literature and chemical databases, indicating its significance across various research fields. These synonyms include:
The structural relationship between various naming conventions reflects the compound's core structure, which consists of a benzodiazepine framework fused with a thieno group, creating a tricyclic system with characteristic functional groups.